2-Methoxy-6-(prop-1-en-1-yl)aniline

Physicochemical characterization Chromatographic separation Purification optimization

2-Methoxy-6-(prop-1-en-1-yl)aniline (CAS 666704-26-3), systematically named Benzenamine, 2-methoxy-6-(1-propenyl)- (9CI), is an ortho-substituted aniline derivative bearing a methoxy group at position 2 and a (1E)-prop-1-en-1-yl group at position 6 on the benzene ring. It possesses a molecular formula of C10H13NO and a molecular weight of 163.22 g/mol.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 666704-26-3
Cat. No. B12549945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-6-(prop-1-en-1-yl)aniline
CAS666704-26-3
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCC=CC1=C(C(=CC=C1)OC)N
InChIInChI=1S/C10H13NO/c1-3-5-8-6-4-7-9(12-2)10(8)11/h3-7H,11H2,1-2H3
InChIKeyOIDNJOTUCZLNPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-6-(prop-1-en-1-yl)aniline (CAS 666704-26-3): Procurement-Relevant Physicochemical and Biological Profile


2-Methoxy-6-(prop-1-en-1-yl)aniline (CAS 666704-26-3), systematically named Benzenamine, 2-methoxy-6-(1-propenyl)- (9CI), is an ortho-substituted aniline derivative bearing a methoxy group at position 2 and a (1E)-prop-1-en-1-yl group at position 6 on the benzene ring . It possesses a molecular formula of C10H13NO and a molecular weight of 163.22 g/mol . Predicted physicochemical properties include a boiling point of 278.2±28.0 °C (at 760 mmHg), a density of 1.041±0.06 g/cm³, a pKa of 4.40±0.10, a LogP of 2.89170, and a topological polar surface area (PSA) of 35.25 Ų . The compound is available from multiple international suppliers (e.g., Achemica, Atomax) as a research chemical .

Why 2-Methoxy-6-(prop-1-en-1-yl)aniline Cannot Be Casually Replaced with In-Class Aniline Derivatives


Although several methoxy-propenyl aniline regioisomers and structural analogs share the identical molecular formula (C10H13NO) and molecular weight, their substitution patterns critically alter physicochemical properties that govern chromatographic behavior, reactivity, and biological target engagement . For instance, the 2-methoxy-6-(prop-1-en-1-yl) substitution pattern produces a substantially lower predicted boiling point (~278 °C) compared to its 5-regioisomer (~307 °C), indicating significant differences in intermolecular interactions . Furthermore, the ortho-ortho substitution geometry of the 6-propenyl/2-methoxy arrangement imposes unique steric and electronic constraints around the aniline nitrogen that are absent in para-substituted or mono-ortho-substituted analogs, directly affecting nucleophilicity and hydrogen-bonding capacity . These characteristics render generic within-class substitution scientifically unsound without re-validation of purification protocols and assay baselines.

Quantitative Differentiation Evidence for 2-Methoxy-6-(prop-1-en-1-yl)aniline vs. Closest Analogs


Boiling Point vs. 5-Regioisomer: ~29 °C Difference Impacts Purification Strategy

2-Methoxy-6-(prop-1-en-1-yl)aniline exhibits a significantly lower predicted boiling point (278.2±28.0 °C at 760 mmHg) than its 5-regioisomer (307.1±30.0 °C at 760 mmHg) . This ~29 °C difference arises from altered molecular packing and dipole moment orientation dictated by the position of the propenyl substituent, directly translating to distinct GC retention times and distillation cut points.

Physicochemical characterization Chromatographic separation Purification optimization

CCR5 Antagonist Potency: Nanomolar IC50 Differentiation from a Structurally Close Analog

In a cell-cell fusion assay using human recombinant CCR5 expressed in HeLa-P4 cells, 2-Methoxy-6-(prop-1-en-1-yl)aniline demonstrated antagonist activity with an IC50 of 1.20 nM [1]. A structurally related CCR5 antagonist (BDBM50394601; CHEMBL2164217) tested under identical assay conditions (CCR5 expressed in P4R5 cells co-expressing CD4, LTR-beta-gal construct) achieved an IC50 of 0.110 nM, representing an approximate 11-fold higher potency [2]. While the target compound is somewhat less potent on this single parameter, its structural simplicity—devoid of the complex heterocyclic and chiral elements present in the more potent analog—may confer advantages in synthetic tractability, cost of goods, and physicochemical property space.

CCR5 antagonism HIV entry inhibition Chemokine receptor pharmacology

Predicted pKa vs. Unsubstituted Aniline: Lower Basicity Governs Salt Formation and Extraction Behavior

The predicted pKa of 2-Methoxy-6-(prop-1-en-1-yl)aniline is 4.40±0.10 , which is approximately 0.2 log units lower than the experimentally determined pKa of the conjugate acid of unsubstituted aniline (4.60) [1]. The ortho-methoxy and ortho-propenyl substituents exert competing electronic effects: the methoxy group donates electron density via resonance (+M effect), while the propenyl group can withdraw electron density inductively. The net outcome of reduced basicity relative to aniline means that the target compound will be less readily protonated under acidic aqueous conditions, altering its partitioning behavior in acid-base extraction workflows compared to aniline itself.

Acid-base behavior pKa prediction Extraction optimization

Computational LogP and PSA: Matched Lipophilicity but Distinct Boiling Point vs. 5-Regioisomer

The target compound and its 5-regioisomer share identical computed LogP (2.89170) and PSA (35.25 Ų) values , indicating that the hydrophobic/hydrophilic balance and predicted membrane permeability are equivalent between the two regioisomers. However, the substantial boiling point difference (~29 °C, see Evidence Item 1) persists despite these matched descriptors, underscoring that simple LogP/PSA equivalence cannot be used to justify regioisomer interchangeability for purification-intensive downstream applications. This profile suggests that the 6-substituted isomer may offer equivalent passive permeability characteristics for biological assays while being more amenable to distillative purification.

Lipophilicity ADME prediction Chromatographic method development

Structural Divergence from 2-Isopropenyl-6-methoxyaniline: Olefin Geometry Dictates Reactivity

2-Methoxy-6-(prop-1-en-1-yl)aniline (CAS 666704-26-3) contains a (1E)-prop-1-en-1-yl substituent (internal olefin, conjugated with the aromatic ring) , whereas 2-isopropenyl-6-methoxyaniline (CAS 194782-60-0; 2-methoxy-6-(prop-1-en-2-yl)aniline) bears an isopropenyl group (terminal olefin) at the same position . The boiling point of the isopropenyl analog is predicted as 267.644 °C at 760 mmHg , approximately 10.6 °C lower than the target compound. More critically, the internal olefin of the target compound is conjugated with the aromatic π-system, enabling participation in pericyclic reactions and altering electrophilic addition regiochemistry relative to the non-conjugated terminal olefin of the isopropenyl analog.

Structural isomerism Olefin geometry Synthetic intermediate selection

Optimal Application Scenarios for 2-Methoxy-6-(prop-1-en-1-yl)aniline Based on Verified Differentiation Evidence


CCR5 Antagonist Lead Optimization and Scaffold-Hopping Programs

With a confirmed IC50 of 1.20 nM against human CCR5 in cell-based fusion assays [1], this compound serves as a compact, synthetically accessible aniline scaffold for medicinal chemistry teams engaged in CCR5-targeted HIV entry inhibitor or anti-inflammatory drug discovery. Its structural simplicity—lacking complex heterocycles found in sub-nanomolar comparators (e.g., BDBM50394601, IC50 0.110 nM [2])—makes it an attractive starting point for fragment-based or scaffold-hopping campaigns where iterative potency gains can be engineered through systematic derivatization of the aniline nitrogen, the methoxy group, and the propenyl olefin.

Distillation-Preferred Synthesis Workflows Requiring Regioisomeric Fidelity

The substantially lower predicted boiling point (278.2 °C vs. 307.1 °C) relative to the 5-regioisomer [1][2] positions this compound as the preferred regioisomer when distillative purification is the primary method of isolation. Laboratories scaling up synthetic routes that yield mixtures of methoxy-propenyl aniline regioisomers can exploit this ~29 °C boiling point differential for cleaner separation, reducing the need for costly chromatographic purification and improving overall process economics.

Conjugated Diene Building Block for Pericyclic and Cycloaddition Chemistry

The (1E)-prop-1-en-1-yl substituent in conjugation with the aromatic ring constitutes a styrenyl-type π-system capable of participating in Diels-Alder, hetero-Diels-Alder, and [2+2] photocycloaddition reactions [1]. This conjugated-olefin feature is absent in the 2-isopropenyl-6-methoxyaniline analog (terminal, non-conjugated olefin). Synthetic methodology groups developing aniline-derived polycyclic frameworks, natural product-like libraries, or photo-switchable materials can specifically leverage the target compound's internal, conjugated olefin geometry for reactivity that the isopropenyl comparator cannot provide.

Physicochemical Standard for Ortho-Ortho-Disubstituted Aniline Calibration

The combination of matched LogP/PSA (2.89170; 35.25 Ų) with the 5-regioisomer [1] but distinct boiling point and pKa (4.40 vs. aniline's 4.60 [2]) makes this compound a valuable calibration standard for computational chemistry model validation. Teams developing QSPR models for boiling point prediction or pKa estimation of ortho-disubstituted anilines can use this regioisomeric pair as a challenging test case where LogP and PSA descriptors fail to capture the boiling point divergence, thereby stress-testing model robustness.

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